molecular formula C12H14ClNO3 B13415465 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate

Cat. No.: B13415465
M. Wt: 255.70 g/mol
InChI Key: ZRFTVPVJKZSVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate typically involves the formation of the benzofuran ring followed by the introduction of the chloro and carbamate groups. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by chlorination and carbamation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.

    8-Methoxypsoralen: Another compound with similar applications in skin treatments.

    Angelicin: Known for its biological activities, including antimicrobial properties.

Uniqueness

5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl Methylcarbamate is unique due to its specific structural features and the presence of the chloro and carbamate groups. These modifications can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H14ClNO3/c1-12(2)6-7-4-8(13)5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

ZRFTVPVJKZSVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)OC(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.